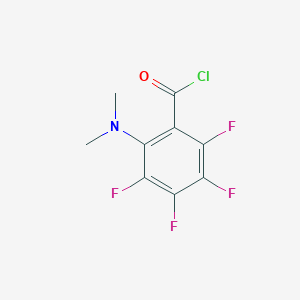

2-(Dimethylamino)-3,4,5,6-tetrafluorobenzoyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

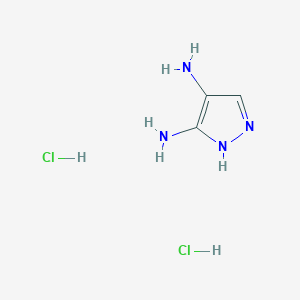

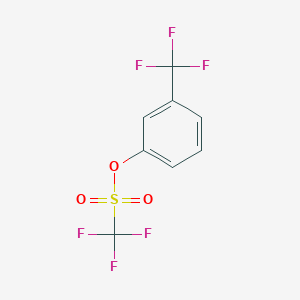

2-(Dimethylamino)-3,4,5,6-tetrafluorobenzoyl chloride (DTBFC) is a chemical compound with the molecular formula C10H8ClF4NO. It is used in various scientific research applications, particularly in the field of organic chemistry. DTBFC is a versatile reagent that can be used for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science.

Wissenschaftliche Forschungsanwendungen

2-(Dimethylamino)-3,4,5,6-tetrafluorobenzoyl chloride is widely used in organic chemistry research as a versatile reagent for the synthesis of various organic compounds. It is commonly used in the synthesis of pharmaceuticals, agrochemicals, and materials science. 2-(Dimethylamino)-3,4,5,6-tetrafluorobenzoyl chloride is also used in the synthesis of fluorescent dyes and probes for biological imaging. Additionally, it is used as a reagent for the synthesis of polymers and other materials with unique properties.

Wirkmechanismus

2-(Dimethylamino)-3,4,5,6-tetrafluorobenzoyl chloride is a reactive reagent that can undergo various chemical reactions with different types of compounds. It is commonly used as an acylating agent for the synthesis of amides, esters, and other organic compounds. The reaction mechanism involves the formation of an acyl chloride intermediate, which reacts with a nucleophile to form the desired product. 2-(Dimethylamino)-3,4,5,6-tetrafluorobenzoyl chloride can also undergo substitution reactions with other nucleophiles, such as amines, alcohols, and thiols.

Biochemische Und Physiologische Effekte

2-(Dimethylamino)-3,4,5,6-tetrafluorobenzoyl chloride is not used in any drug formulations and has no known biochemical or physiological effects. It is used solely as a chemical reagent in scientific research applications.

Vorteile Und Einschränkungen Für Laborexperimente

2-(Dimethylamino)-3,4,5,6-tetrafluorobenzoyl chloride is a versatile reagent that can be used in a wide range of organic chemistry experiments. Its main advantages include its high reactivity, selectivity, and ease of handling. However, 2-(Dimethylamino)-3,4,5,6-tetrafluorobenzoyl chloride is also highly reactive and can be hazardous if not handled properly. It should be handled with care and stored in a cool, dry place away from sources of heat and moisture.

Zukünftige Richtungen

There are several future directions for the use of 2-(Dimethylamino)-3,4,5,6-tetrafluorobenzoyl chloride in scientific research. One potential application is in the synthesis of new pharmaceuticals and agrochemicals with unique properties. 2-(Dimethylamino)-3,4,5,6-tetrafluorobenzoyl chloride can also be used in the synthesis of new materials with novel properties, such as conductive polymers and fluorescent dyes. Additionally, 2-(Dimethylamino)-3,4,5,6-tetrafluorobenzoyl chloride can be used in the development of new imaging probes for biological imaging applications. Overall, 2-(Dimethylamino)-3,4,5,6-tetrafluorobenzoyl chloride is a valuable reagent that has many potential applications in scientific research.

Eigenschaften

CAS-Nummer |

114373-10-3 |

|---|---|

Produktname |

2-(Dimethylamino)-3,4,5,6-tetrafluorobenzoyl chloride |

Molekularformel |

C9H6ClF4NO |

Molekulargewicht |

255.59 g/mol |

IUPAC-Name |

2-(dimethylamino)-3,4,5,6-tetrafluorobenzoyl chloride |

InChI |

InChI=1S/C9H6ClF4NO/c1-15(2)8-3(9(10)16)4(11)5(12)6(13)7(8)14/h1-2H3 |

InChI-Schlüssel |

IWVZYQDULBTRBE-UHFFFAOYSA-N |

SMILES |

CN(C)C1=C(C(=C(C(=C1F)F)F)F)C(=O)Cl |

Kanonische SMILES |

CN(C)C1=C(C(=C(C(=C1F)F)F)F)C(=O)Cl |

Synonyme |

Benzoyl chloride, 2-(diMethylaMino)-3,4,5,6-tetrafluoro- |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 4-(2-oxobenzo[d]oxazol-3(2H)-yl)piperidine-1-carboxylate](/img/structure/B178386.png)